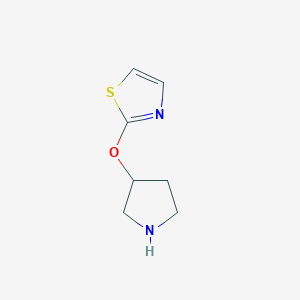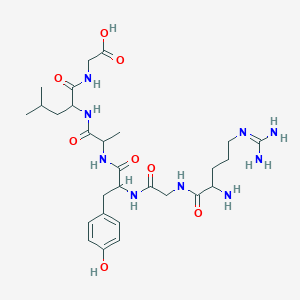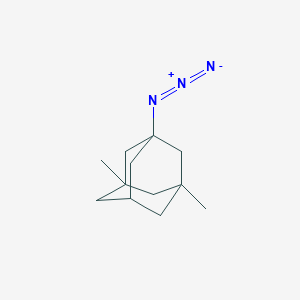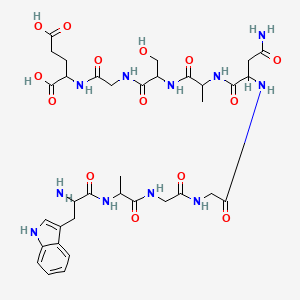
1-Decyl-2,3-dimethylimidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-2,3-dimethylimidazolium bromide is an ionic liquid with the molecular formula C15H29N2Br. It is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Decyl-2,3-dimethylimidazolium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of 1,2-dimethylimidazole with 1-bromodecane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Chemical Reactions Analysis
1-Decyl-2,3-dimethylimidazolium bromide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Micellization: In aqueous solutions, it can form micelles, which are aggregates of surfactant molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Decyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve a wide range of compounds and its catalytic properties.
Biology: It is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its unique solvation properties.
Industry: It is used in the formulation of lubricants, surfactants, and as a corrosion inhibitor in metal processing
Mechanism of Action
The mechanism by which 1-decyl-2,3-dimethylimidazolium bromide exerts its effects is primarily through its ability to interact with various molecular targets. The imidazolium ring can engage in π-π interactions, hydrogen bonding, and electrostatic interactions with other molecules. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and reactivity .
Comparison with Similar Compounds
1-Decyl-2,3-dimethylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Hexyl-2,3-dimethylimidazolium bromide
- 1-Octyl-2,3-dimethylimidazolium bromide
The uniqueness of this compound lies in its longer alkyl chain, which enhances its hydrophobicity and micellization properties. This makes it particularly useful in applications requiring strong surfactant properties and high thermal stability .
Properties
Molecular Formula |
C15H29BrN2 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
1-decyl-2,3-dimethylimidazol-3-ium;bromide |
InChI |
InChI=1S/C15H29N2.BrH/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;/h13-14H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AIRABDWLEWAYBF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)







![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
